Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate
CAS No.:
Cat. No.: VC18358966
Molecular Formula: C40H79NO5
Molecular Weight: 654.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H79NO5 |
|---|---|
| Molecular Weight | 654.1 g/mol |
| IUPAC Name | nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
| Standard InChI | InChI=1S/C40H79NO5/c1-4-7-10-13-16-19-28-37-45-39(43)31-24-20-26-33-41(35-36-42)34-27-21-25-32-40(44)46-38(29-22-17-14-11-8-5-2)30-23-18-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
| Standard InChI Key | GXQRJAYUWACPQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate is a complex lipid compound that has garnered significant attention in the field of pharmaceuticals, particularly for its role in drug delivery systems. This compound is characterized by its unique structural features, which include a heptadecane chain and an octanoate moiety, making it an essential component in the synthesis of lipid nanoparticles.
Synthesis and Applications
The synthesis of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate involves multi-step chemical processes that ensure precise control over its structure. This structural precision is critical for its functionality in biological applications, particularly in drug delivery systems.
Applications:
-
Drug Delivery Systems: Used in the formulation of lipid nanoparticles for mRNA vaccines and other therapeutic agents.
-
Biological Compatibility: Its amphiphilic nature enhances interaction with biological membranes, facilitating cellular uptake and improving bioavailability of encapsulated drugs.
Comparison with Similar Compounds
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate shares similarities with other fatty acid derivatives but stands out due to its unique combination of hydrophobic and hydrophilic properties. For comparison, other compounds like Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate have different molecular weights and specific applications .
Comparison Table:
| Compound Name | Molecular Weight (g/mol) | Unique Features |
|---|---|---|
| Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate | 681.13 | Amphiphilic nature, used in mRNA vaccines |
| Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | 710.17 | Similar structure but with undecyloxy group, used in drug delivery |
| Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | 441.7 | Simpler structure without nonyloxy or oxo groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume